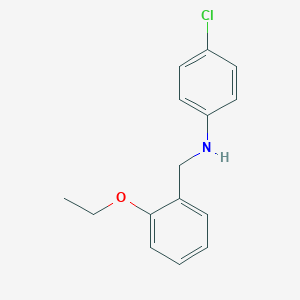

4-chloro-N-(2-ethoxybenzyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16ClNO |

|---|---|

Molecular Weight |

261.74g/mol |

IUPAC Name |

4-chloro-N-[(2-ethoxyphenyl)methyl]aniline |

InChI |

InChI=1S/C15H16ClNO/c1-2-18-15-6-4-3-5-12(15)11-17-14-9-7-13(16)8-10-14/h3-10,17H,2,11H2,1H3 |

InChI Key |

QPJCAFXYDVYWRM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1CNC2=CC=C(C=C2)Cl |

Canonical SMILES |

CCOC1=CC=CC=C1CNC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro N 2 Ethoxybenzyl Aniline

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 4-chloro-N-(2-ethoxybenzyl)aniline relies on the efficient preparation of its key precursors. This section outlines the established and effective methods for synthesizing 4-chloroaniline (B138754), 2-ethoxybenzyl halide, and 2-ethoxybenzaldehyde (B52182).

Synthesis of 4-chloroaniline Building Block

4-Chloroaniline is a crucial aromatic amine intermediate. The primary industrial method for its synthesis involves the reduction of 4-chloronitrobenzene. ontosight.aiwikipedia.org This reduction can be achieved through several methods, including catalytic hydrogenation using catalysts like Raney nickel or through chemical reduction using agents such as iron in an acidic medium. ontosight.aichemicalbook.com Direct chlorination of aniline (B41778) is generally avoided as it tends to lead to over-chlorination. wikipedia.org

| Reactant | Reagent/Catalyst | Conditions | Product | Reference |

| 4-chloronitrobenzene | Raney nickel, Hydrogen | 50-70°C, 3.04–3.55MPa, pH=5–6, ethanol (B145695) | 4-Chloroaniline | chemicalbook.com |

| 4-chloronitrobenzene | Iron, Acid | - | 4-Chloroaniline | ontosight.ai |

Preparation of 2-ethoxybenzyl Halide and 2-ethoxybenzaldehyde Precursors

The synthesis of 2-ethoxybenzyl halide and 2-ethoxybenzaldehyde, the other key components for the final product, starts from readily available materials.

2-ethoxybenzaldehyde: A common method for preparing 2-ethoxybenzaldehyde involves the Williamson ether synthesis. Salicylaldehyde (B1680747) is reacted with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium carbonate or sodium hydroxide. guidechem.comgoogle.comgoogle.com One patented method describes dissolving salicylaldehyde and an amine (like aniline or cyclohexylamine) in a solvent such as ethanol or toluene, followed by reflux and subsequent reaction with bromoethane (B45996) in the presence of an acid acceptor like potassium carbonate. google.comgoogle.com

2-ethoxybenzyl Halide: The corresponding 2-ethoxybenzyl halide can be synthesized from 2-ethoxybenzaldehyde. A common route involves the reduction of the aldehyde to 2-ethoxybenzyl alcohol, which is then converted to the halide. For instance, 2-ethoxybenzoyl chloride can be synthesized from o-ethoxybenzoic acid by reacting it with phosgene (B1210022) in the presence of DMF. chemicalbook.com The synthesis of benzyl (B1604629) bromides can be achieved from the corresponding alcohols. researchgate.net Allylic and benzylic bromination can also be accomplished using N-bromosuccinimide (NBS) in the presence of light. libretexts.org While stable, some substituted benzyl halides, particularly iodides, can be unstable and decompose upon purification or exposure to light. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Salicylaldehyde | Ethyl bromide, Potassium carbonate | 2-ethoxybenzaldehyde | guidechem.com |

| o-ethoxybenzoic acid | Phosgene, DMF | 2-ethoxybenzoyl chloride | chemicalbook.com |

| 2-ethoxybenzyl alcohol | - | 2-ethoxybenzyl halide | researchgate.net |

Direct Synthesis Routes for this compound

With the precursors in hand, the final assembly of this compound can be achieved through several established synthetic strategies.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents a viable, though less common, pathway for the formation of N-aryl bonds. chemistrysteps.com In this approach, an aryl halide with electron-withdrawing groups reacts with a nucleophile. pressbooks.pub While direct SNAr on chlorobenzene (B131634) is challenging, the N-arylation of aniline derivatives can be achieved under specific conditions, sometimes employing microwave irradiation to facilitate the reaction. nih.gov The mechanism typically involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate, followed by the elimination of the leaving group. pressbooks.pub

N-Alkylation Reactions Utilizing 4-chloroaniline with 2-ethoxybenzyl Derivatives

A more direct and widely used method for synthesizing the target compound is the N-alkylation of 4-chloroaniline with a suitable 2-ethoxybenzyl derivative, typically 2-ethoxybenzyl chloride or bromide. researchgate.net This reaction is a classic example of nucleophilic substitution where the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2-ethoxybenzyl halide and displacing the halide ion. smolecule.com Various bases such as potassium carbonate or cesium fluoride-celite can be employed to facilitate the reaction. researchgate.net Transition metal catalysts, particularly those based on iridium and ruthenium, have also been shown to be highly effective for the N-alkylation of anilines with alcohols. acs.orgnih.govresearchgate.net Nickel-catalyzed N-alkylation of anilines with alcohols has also been reported as an efficient method. doi.orgrug.nl

| Aniline Derivative | Alkylating Agent | Catalyst/Base | Product | Reference |

| 4-chloroaniline | Benzyl alcohol | NHC–Ir(III) complex, KOtBu | N-benzyl-4-chloroaniline | nih.govresearchgate.net |

| Aniline | 4-chlorobenzyl alcohol | NHC–Ir(III) complex, KOtBu | N-(4-chlorobenzyl)aniline | acs.org |

| 4-chloroaniline | 1-butanol | Ni(COD)2, KOH | N-butyl-4-chloroaniline | rug.nl |

Reductive Amination Strategies for N-Benzyl-Anilines

Reductive amination provides another powerful and versatile route to N-benzyl-anilines. This two-step, one-pot process involves the initial reaction of 4-chloroaniline with 2-ethoxybenzaldehyde to form an intermediate imine (Schiff base). This imine is then reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be employed for the second step, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. nih.gov Pinacolborane has also been reported as an effective reducing agent for this transformation. rsc.org Iridium complexes in combination with a hydrogen source like formate (B1220265) have been shown to catalyze reductive amination reactions efficiently, even in aqueous media. researchgate.net

| Amine | Aldehyde | Reducing Agent/Catalyst | Product | Reference |

| 4-chloroaniline | Benzaldehyde | Pinacolborane | N-benzyl-4-chloroaniline | rsc.org |

| Aniline | 4-chlorobenzaldehyde | Pinacolborane | N-(4-chlorobenzyl)aniline | rsc.org |

| 4-chloroaniline | - | Iridium complex, Formate | - | researchgate.net |

| 4-chloroaniline | Aldehyde 7 | NaBH3CN | Product 33 | nih.gov |

Catalytic Systems and Reaction Modalities in this compound Synthesis

The formation of the C-N bond between the 4-chloroaniline and 2-ethoxybenzyl moieties is typically accomplished through catalytic reactions that can handle the specific electronic properties of the precursors. The electron-withdrawing nature of the chlorine atom on the aniline ring and the electron-donating ethoxy group on the benzyl fragment influence the reactivity and the choice of an appropriate catalytic system.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. Among these, the Buchwald-Hartwig amination has become a cornerstone for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide (or triflate). wikipedia.org

For the synthesis of this compound, the reaction would typically involve the coupling of 4-chloroaniline with a 2-ethoxybenzyl halide, most commonly 2-ethoxybenzyl bromide or chloride. The general mechanism proceeds through a catalytic cycle involving:

Oxidative addition of the aryl halide to a Pd(0) complex.

Association of the amine to the palladium center.

Deprotonation of the amine by a base to form a palladium-amido complex.

Reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. Over the years, several generations of catalyst systems have been developed to improve efficiency and expand the scope to include less reactive substrates like aryl chlorides. wikipedia.org Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often crucial for achieving high yields, as they promote both the oxidative addition and reductive elimination steps.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |

| Ligand | XPhos, SPhos, BINAP | Stabilizes Pd, facilitates catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Amine deprotonation |

| Aryl Halide | 4-chloroaniline | Coupling partner |

| Amine | 2-ethoxybenzylamine | Coupling partner |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

| Temperature | 80-120 °C | Provides activation energy |

This table presents generalized conditions based on typical Buchwald-Hartwig reactions and would require specific optimization for the synthesis of this compound.

Acid-catalyzed amination represents an alternative pathway, particularly when coupling an amine with an alcohol, such as 2-ethoxybenzyl alcohol. In this scenario, the acid protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). The subsequent nucleophilic attack by the amine (4-chloroaniline) on the resulting carbocation or a direct SN2 displacement on the protonated alcohol forms the desired product.

Studies on analogous systems, such as the amination of 4-chloropyrrolopyrimidines, have shown that the reaction rate increases with the amount of acid catalyst (e.g., HCl). nih.govpreprints.org However, a high concentration of acid can be detrimental. It can lead to deactivation of the nucleophilic amine via protonation, and in the case of alcoholic solvents, promote competing solvolysis reactions. nih.govpreprints.org Therefore, a careful balance is required, often using a substoichiometric amount of acid (e.g., 0.1 equivalents) to initiate the reaction without significant side-product formation. nih.govacs.org The product amine, being more basic than the starting aniline, can also act as a buffer by sequestering the generated acid. nih.govacs.org

Data is illustrative, based on findings from related acid-catalyzed amination studies. nih.govpreprints.orgacs.org

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction parameters is critical for maximizing yield and purity while minimizing reaction time and cost. The isolation of the final product often involves extraction, followed by purification via column chromatography or recrystallization.

The choice of solvent and reaction temperature profoundly impacts reaction outcomes. In transition metal-catalyzed reactions, aprotic solvents like toluene, dioxane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. researchgate.net The optimal temperature is typically elevated (80-150 °C) to ensure sufficient reaction rates. sciengine.combeilstein-journals.org

For acid-catalyzed aminations, the solvent choice is also critical. While alcohols can serve as both solvent and reactant, studies have shown that water can be a superior solvent, leading to higher reaction rates compared to various alcohols. nih.govpreprints.org This is attributed to water's ability to stabilize charged intermediates and its non-nucleophilic nature under controlled acidic conditions. The temperature is often set between 60-100 °C to balance the rate of the desired reaction against potential side reactions. acs.orgrsc.org

Table 3: Solvent and Temperature Effects on a Generic N-Arylation Reaction

| Solvent | Temperature (°C) | Typical Yield | Notes |

|---|---|---|---|

| Toluene | 110 | High | Common in Buchwald-Hartwig reactions |

| DMF | 100 | Moderate-High | Can facilitate solubility of polar substrates |

| Water | 80 | High | Favorable for some acid-catalyzed systems nih.gov |

| Ethanol | 80 | Moderate | Risk of solvolysis in acid-catalyzed reactions ntnu.no |

This table provides a general overview; specific conditions require empirical optimization.

The relative amounts of reactants, base, and catalyst are key variables. In many coupling reactions, a slight excess of one of the coupling partners may be used to drive the reaction to completion. researchgate.net For Buchwald-Hartwig aminations, the base is typically used in excess (1.5-2.5 equivalents) to ensure complete deprotonation of the amine. sciengine.com

Catalyst loading is a critical parameter that balances reaction efficiency with economic and environmental concerns. While higher catalyst loading can lead to faster reactions and higher yields, minimizing the amount of expensive and potentially toxic transition metal is a primary goal. google.com Catalyst loadings for palladium-catalyzed couplings can range from several mol% for challenging substrates down to parts-per-million (ppm) levels in highly optimized industrial processes. sciengine.com Optimization studies aim to find the lowest possible catalyst loading that still provides an acceptable yield in a reasonable timeframe. researchgate.netbeilstein-journals.org

Exploration of Green Chemistry Principles in N-Benzyl-Aniline Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce waste, minimize energy consumption, and use less hazardous materials. Several green chemistry principles have been applied to the synthesis of N-benzyl-anilines.

One major approach is the use of more environmentally benign solvents, with water being an excellent candidate. nih.govgoogle.com Water is non-toxic, non-flammable, and inexpensive. Another strategy involves performing reactions under solvent-free conditions, for instance by grinding the reactants together, sometimes with a catalytic amount of a substance to promote the reaction. theses-algerie.com

The development of more efficient and recyclable catalysts is also a key area of green chemistry. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, or catalysts based on more abundant and less toxic metals like copper or iron. sciengine.comrsc.org Photocatalysis using visible light has also emerged as a sustainable method for forming C-N bonds, operating under mild conditions. researchgate.net One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, further enhances the green credentials of a synthetic route by reducing solvent use and waste generation. beilstein-journals.orgresearchgate.net

Table 4: Green Chemistry Approaches for N-Benzyl-Aniline Synthesis

| Principle | Approach | Example | Reference |

|---|---|---|---|

| Safer Solvents | Use of water as a reaction medium | Acid-catalyzed amination in water | nih.gov |

| Atom Economy | One-pot tandem reactions | In-situ generation and reaction of imines | beilstein-journals.org |

| Catalysis | Use of heterogeneous or earth-abundant metal catalysts | MnCo₂O₄ nanorods for oxidative amination | rsc.org |

Advanced Spectroscopic and Structural Characterization of 4 Chloro N 2 Ethoxybenzyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. For 4-chloro-N-(2-ethoxybenzyl)aniline, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution patterns of the aromatic rings and the linking aliphatic chain.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-chloroaniline (B138754) and 2-ethoxybenzyl moieties. The aromatic region will show characteristic splitting patterns for the di-substituted and tri-substituted benzene (B151609) rings. The protons on the 4-chloroaniline ring, being in a para-substituted system, will likely appear as two distinct doublets. The protons of the 2-ethoxybenzyl group will present a more complex pattern due to their ortho and meta relationships.

The aliphatic region will feature signals for the benzylic methylene (B1212753) (-CH₂-) protons and the ethoxy group (-OCH₂CH₃). The methylene protons adjacent to the nitrogen will appear as a singlet or a doublet depending on the coupling with the N-H proton. The ethoxy group will give rise to a triplet for the methyl protons and a quartet for the methylene protons, a result of spin-spin coupling. The N-H proton itself is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (4-chloroaniline) | 6.5-7.2 | Doublet |

| Aromatic H (2-ethoxybenzyl) | 6.8-7.4 | Multiplet |

| N-H | 4.0-5.0 | Broad Singlet |

| Ar-CH₂-N | 4.3-4.5 | Singlet/Doublet |

| O-CH₂-CH₃ | 4.0-4.2 | Quartet |

| O-CH₂-CH₃ | 1.3-1.5 | Triplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed view of the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule. The aromatic region will contain signals for the twelve carbons of the two benzene rings. The chemical shifts of these carbons are influenced by the attached substituents (chlorine, nitrogen, and ethoxy group). The carbon bearing the chlorine atom (C-Cl) and the carbons attached to the nitrogen and oxygen atoms will have characteristic downfield shifts. nih.govresearchgate.net

In the aliphatic region, signals for the benzylic methylene carbon and the two carbons of the ethoxy group will be observed. The benzylic carbon will appear in the range of 40-50 ppm, while the carbons of the ethoxy group will be found further upfield. nih.govresearchgate.net

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 120-130 |

| Aromatic C-N | 145-150 |

| Aromatic C-O | 155-160 |

| Other Aromatic C | 110-140 |

| Ar-CH₂-N | 45-55 |

| O-CH₂-CH₃ | 60-70 |

| O-CH₂-CH₃ | 10-20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Connectivity Mapping

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent aromatic protons on both rings and, most notably, the coupling between the methylene and methyl protons of the ethoxy group. nih.govscispace.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the benzylic methylene protons will correlate with the signal for the benzylic carbon. columbia.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Functional Group Identification and Characteristic Band Assignments

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. nih.govresearchgate.net

N-H Stretch: A characteristic sharp or broad band in the region of 3350-3450 cm⁻¹ in the IR spectrum is indicative of the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene and methyl groups will be observed in the 2850-3000 cm⁻¹ region. globalresearchonline.net

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aromatic C-N bond is typically observed in the 1250-1350 cm⁻¹ range.

C-O Stretch: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage (Ar-O-CH₂) will produce strong bands in the 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ can be attributed to the C-Cl stretching vibration. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3350-3450 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-N Stretch | 1250-1350 | IR |

| Asymmetric Ar-O-C Stretch | 1200-1275 | IR |

| Symmetric Ar-O-C Stretch | 1020-1075 | IR |

| C-Cl Stretch | 1000-1100 | IR, Raman |

Conformational Analysis through Vibrational Modes

The vibrational spectra can also provide insights into the conformational preferences of the molecule. The relative orientation of the two aromatic rings and the flexibility of the ethoxy group can influence the positions and intensities of certain vibrational modes. umich.edu For instance, the out-of-plane C-H bending vibrations in the low-frequency region of the IR and Raman spectra can be sensitive to the conformational arrangement. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies for different possible conformers. globalresearchonline.net By comparing the calculated spectra with the experimental data, the most stable conformation of this compound in the solid state or in solution can be inferred.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a precise molecular formula.

For this compound, the theoretical monoisotopic mass would be calculated based on its molecular formula, C₁₅H₁₆ClNO. This formula is derived from the sum of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The analysis, likely conducted using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental m/z value for the protonated molecule [M+H]⁺. A close agreement between the measured mass and the calculated mass (typically within a few parts per million, ppm) would serve to definitively confirm the molecular formula of the synthesized compound.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆ClNO |

| Calculated Mass [M+H]⁺ | Data not available |

| Measured Mass [M+H]⁺ | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For an aromatic compound like this compound, the spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | λmax (nm) |

|---|---|---|

| π → π* | ~200-300 | Data not available |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure, including the connectivity of atoms and its conformational preferences in the solid state. The process involves growing a suitable single crystal of this compound and diffracting a beam of X-rays through it. The resulting diffraction pattern is then used to compute a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsion angles are determined.

Table 3: Selected Crystallographic Bond Lengths and Angles (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| Cl–C4 | Data not available | C1–N1–C7 | Data not available |

| N1–C1 | Data not available | C10–O1–C14 | Data not available |

| N1–C7 | Data not available | C1–C2–C3 | Data not available |

| O1–C10 | Data not available | ||

| O1–C14 | Data not available |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular forces. In the case of this compound, the analysis would focus on identifying potential non-covalent interactions. The secondary amine group (N-H) can act as a hydrogen bond donor, potentially forming N-H···O or N-H···N bonds with acceptor atoms on adjacent molecules. The presence of two aromatic rings could facilitate π-π stacking interactions, where the rings align in a parallel or offset fashion. Other weaker interactions, such as C-H···π, C-H···O, and halogen (C-Cl···H) interactions, would also be systematically analyzed to provide a complete picture of the supramolecular assembly in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Chloro N 2 Ethoxybenzyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties and reactivity of chemical compounds.

Density Functional Theory (DFT) for Electronic Structure and Energetic Properties

DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular method for calculating properties like total energy, electron density, and orbital energies. For related aniline (B41778) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets, have been employed to determine their fundamental electronic and energetic characteristics.

Molecular Geometry Optimization and Potential Energy Surface Exploration

This process involves finding the arrangement of atoms in a molecule that corresponds to the minimum energy. Computational software can explore the potential energy surface to identify stable conformers and transition states. For analogous molecules, this has been used to determine bond lengths, bond angles, and dihedral angles of the most stable geometric structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Spatial Distribution

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Analysis of the spatial distribution of these orbitals helps in understanding the regions of a molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The MEP surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Charge Transfer Interactions

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. It is used to study intramolecular and intermolecular bonding and interactions, providing insights into charge transfer, hyperconjugation, and delocalization of electron density within a molecule.

Atoms in Molecules (AIM) Theory for Characterization of Chemical Bonds and Non-Covalent Interactions

The AIM theory, developed by Richard Bader, analyzes the electron density to partition a molecule into atomic basins. This allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at bond critical points.

Without specific studies on 4-chloro-N-(2-ethoxybenzyl)aniline, it is not possible to provide the detailed research findings and data tables as requested. Further experimental or computational research would be required to elucidate the specific properties of this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic signatures of molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can simulate an optimized molecular geometry and calculate various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral features to corresponding molecular motions or electronic transitions.

For a molecule like this compound, a common computational approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p). researchgate.netnih.govglobalresearchonline.net This combination has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. Calculations are performed on the optimized geometry of the molecule. The computed shifts are then referenced against a standard, such as Tetramethylsilane (TMS), to provide theoretical values that can be directly compared with experimental spectra. These calculations help in the unambiguous assignment of signals, especially in complex aromatic regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: The following data are illustrative examples based on computational models and have not been experimentally verified.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (Chloro-aniline ring) | 6.60 - 7.20 | 114.0 - 146.5 |

| Aromatic (Ethoxybenzyl ring) | 6.90 - 7.40 | 111.5 - 157.0 |

| Methylene (B1212753) (-CH₂-N) | ~4.30 | ~44.0 |

| Methylene (-O-CH₂-) | ~4.10 | ~64.0 |

| Methyl (-CH₃) | ~1.40 | ~15.0 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.net This analysis allows for the detailed assignment of vibrational modes, such as the stretching and bending of C-H, N-H, C-N, C-O, and C-Cl bonds.

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound Note: The following data are illustrative examples based on computational models and have not been experimentally verified.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3450 | Stretching of the amine bond |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings |

| Aliphatic C-H Stretch | 2980 - 2870 | Asymmetric and symmetric stretching of methylene and methyl C-H bonds |

| C=C Aromatic Stretch | 1600 - 1450 | Stretching of carbon-carbon bonds in the aromatic rings |

| N-H Bend | ~1520 | Bending motion of the amine group |

| C-N Stretch | ~1310 | Stretching of the carbon-nitrogen bond |

| C-O-C Asymmetric Stretch | ~1240 | Asymmetric stretching of the ether linkage |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). To simulate solvent effects, a model such as the Polarizable Continuum Model (PCM) can be employed. The calculated HOMO-LUMO energy gap is also a key parameter, as it provides insight into the chemical reactivity and the energy of the lowest electronic transition. nih.govresearchgate.net

Table 3: Predicted UV-Vis Absorption Parameters for this compound Note: The following data are illustrative examples based on computational models and have not been experimentally verified.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~310 | 0.15 | HOMO → LUMO | π → π* |

| ~265 | 0.50 | HOMO-1 → LUMO | π → π* |

Conformational Dynamics and Energy Landscape Analysis

The structural flexibility of this compound is a critical aspect of its chemistry, influencing its physical properties and interactions. This flexibility arises from the potential for rotation around several single bonds, primarily the C-N bond linking the aniline and benzyl (B1604629) moieties, and the C-C and C-O bonds of the ethoxy group.

Conformational Dynamics: Computational chemistry allows for a systematic exploration of the molecule's potential energy surface. By performing relaxed scans of the key dihedral angles, researchers can map the energy changes associated with bond rotation. This process reveals the pathways of conformational change and the energy barriers between different spatial arrangements. For this molecule, the most significant conformational freedom involves the orientation of the 2-ethoxybenzyl group relative to the 4-chloroaniline (B138754) plane. These motions can range from small fluctuations to large-scale rearrangements of the molecular structure. nih.gov

Structure Activity Relationship Sar Investigations of 4 Chloro N 2 Ethoxybenzyl Aniline and Its Analogues

Systematic Modification of Aromatic Substitutions and their Influence on Molecular Interactions

Role of Chlorine Atom Position and Nature on the Aniline (B41778) Ring

The presence and position of a halogen, such as chlorine, on the aniline ring can significantly impact the compound's reactivity and interactions. Halogens are generally deactivating groups in electrophilic aromatic substitution, meaning they make the aromatic ring less reactive. masterorganicchemistry.com This is due to their inductive electron-withdrawing effect being stronger than their pi-donating effect. masterorganicchemistry.com

In the context of N-benzyl-4-substituted anilines, the nature of the substituent at the 4-position of the aniline ring influences metabolic pathways. nih.gov For instance, the presence of a 4-chloro substituent has been shown to be compatible with activity in some series of biologically active molecules. nih.gov In other cases, replacing a 4-chloro group with a bulkier halogen like bromine has been shown to retain activity. nih.gov Conversely, removal of the 4-chloro substituent can lead to a complete loss of activity in certain molecular frameworks. nih.gov The position of the chlorine atom is also critical. For example, studies on other aniline derivatives have shown that ortho-chlorination can be achieved with high regioselectivity using specific catalysts. researchgate.net

The electronic effect of the chlorine atom, being electron-withdrawing, can influence the nucleophilicity of the aniline nitrogen. rsc.org This, in turn, can affect the rates of reactions such as nucleophilic aromatic substitution. rsc.org

Influence of the Ethoxy Group's Position and Presence on the Benzyl (B1604629) Moiety

The ethoxy group on the benzyl ring is another key modulator of the molecule's properties. Its presence and position can significantly alter molecular interactions. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially influencing how the molecule binds to biological targets.

The position of the ethoxy group is a critical determinant of activity. In many series of N-benzyl aniline analogues, the substitution pattern on the benzyl ring has a profound effect on their biological activity. For example, in a study of lacosamide (B1674222) analogues, substitutions at the 4'-position of the N-benzyl group resulted in the highest anticonvulsant activity. nih.gov This suggests that the steric and electronic effects of substituents and their specific placement are crucial for optimal interaction with a biological target.

The presence of an alkoxy group, such as an ethoxy group, can also influence the metabolic stability of a compound. In some instances, the introduction of a 2-alkyloxy substituent on the aromatic ring of an aniline side chain has been found to be important for potent biological activity.

Modifications of the N-Benzyl Moiety

Exploration of Positional Isomerism and Homologues of the Ethoxy Group

Systematic exploration of positional isomers of the ethoxy group on the benzyl ring is a key strategy in SAR studies. Moving the ethoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) can drastically change the molecule's conformation and how it presents its functional groups for interaction. For instance, studies on related N-benzyl compounds have shown that 4'-substituted derivatives often exhibit higher activity compared to their 2' or 3' isomers. nih.gov

Homologues of the ethoxy group, where the ethyl group is replaced by other alkyl groups (e.g., methoxy (B1213986), propoxy, butoxy), can also be explored. This allows for probing the optimal size and lipophilicity of the alkoxy substituent for a desired activity.

Variations in the Alkoxy Chain Length and Branching

Altering the length and branching of the alkoxy chain provides a means to fine-tune the steric and hydrophobic properties of the molecule. nih.gov SAR studies on various compound classes have demonstrated that both the length and the branching of an alkoxy side chain can be sensitive for biological activity. nih.gov

For example, increasing the chain length from a methoxy to an ethoxy or propoxy group can enhance lipophilicity, which may affect cell membrane permeability. Introducing branching into the alkyl chain, such as an isobutoxy group instead of a linear butoxy group, can introduce specific steric constraints that may lead to more selective interactions with a target. acs.org In some cases, branched alkyl groups have been found to be more potent than their linear counterparts. nih.gov

Table 1: Effect of Alkoxy Chain Variation on a Hypothetical Receptor Binding Affinity

| Analogue | Alkoxy Group | Chain Length | Branching | Relative Binding Affinity |

| 1 | Methoxy | 1 | None | 1.0 |

| 2 | Ethoxy | 2 | None | 1.5 |

| 3 | n-Propoxy | 3 | None | 1.2 |

| 4 | Isopropoxy | 3 | Branched | 1.8 |

| 5 | n-Butoxy | 4 | None | 0.9 |

| 6 | Isobutoxy | 4 | Branched | 1.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Replacement of the Benzyl Ring with Diverse Aromatic or Heteroaromatic Systems

Heteroaromatic rings, such as pyridine (B92270), pyrimidine, or furan, can introduce nitrogen, oxygen, or sulfur atoms that can act as hydrogen bond donors or acceptors, potentially forming new interactions with a biological target. nih.govnih.gov The introduction of a heteroaromatic ring can also influence the metabolic stability and pharmacokinetic properties of the compound. dundee.ac.uk For example, replacing a phenyl ring with a pyridine ring has been shown to be a viable strategy in the design of new biologically active compounds. nih.gov In some instances, the replacement of a benzyl ring with a heteroaromatic system has led to improved potency and metabolic stability. dundee.ac.uk

Modifications of the Aniline Ring System

The aniline ring of the parent compound is a primary site for synthetic modification to probe its role in biological interactions. The electronic properties and steric profile of this ring can be fine-tuned by altering substituents, which can significantly impact binding affinity and efficacy.

The nature and position of halogen substituents on the aniline ring are critical determinants of a compound's activity. Halogens influence the molecule's electronic distribution (inductive and resonance effects) and lipophilicity, which are key factors in receptor binding and membrane permeability.

Research into related N-benzyl-aniline and similar scaffolds has shown that both the type of halogen and its location are pivotal. For instance, in studies on N-benzylideneaniline derivatives, compounds with halogen substitutions such as fluorine and chlorine have been synthesized and evaluated. researchgate.net One study on bis-aryl sulfonamides initiated SAR by replacing a 4-chloro substituent with a 4-bromo group to probe the effect on activity. nih.gov

In the context of pyrido[2,3-d]pyrimidine (B1209978) antifolates, which share a substituted aniline moiety, it was observed that analogs with a 2',5'-dichlorophenyl ring or a 3',4',5'-trichlorophenyl ring exhibited potent and selective inhibitory activity. nih.gov This highlights that multiple halogen substitutions can be beneficial. The reactivity of the aniline ring itself is also affected; arylamines are highly reactive towards electrophilic substitution, and monobromination can be difficult to control, often leading to di- and tri-bromo products. libretexts.org The order of reactivity for halogens as deactivating groups in electrophilic substitution is generally F > Cl > Br > I, which can influence synthetic strategies and the electronic character of the final compound. libretexts.org

The following table summarizes the impact of altering halogen substituents on the aniline ring in various related compound series.

| Compound Series | Aniline Ring Substitution | Observed Effect on Activity/Property | Reference |

| Bis-aryl sulfonamides | 4-Bromo (vs. 4-Chloro) | Synthesized to probe bioactivity. nih.gov | nih.gov |

| Pyrido[2,3-d]pyrimidines | 2',5'-Dichloro | Potent and selective inhibition. nih.gov | nih.gov |

| Pyrido[2,3-d]pyrimidines | 3',4',5'-Trichloro | Excellent potency and selectivity. nih.gov | nih.gov |

| N-benzylideneanilines | (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine | Showed notable in vitro antibacterial activity. researchgate.net | researchgate.net |

Replacing the chloro substituent with a variety of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a fundamental strategy in SAR studies. EDGs, such as methoxy (-OCH3) and alkyl groups (-CH3), increase the electron density on the aniline ring, which can enhance or decrease interactions depending on the nature of the binding pocket. Conversely, EWGs, like nitro (-NO2) or cyano (-CN), decrease the ring's electron density. doubtnut.com

The basicity of the aniline nitrogen is significantly affected by these substituents; EDGs generally increase basicity, while EWGs decrease it. chemistrysteps.com This can be a critical factor if a protonated form of the molecule is required for binding to a biological target. In studies of N,N-substituted dialkyl anilines, EDGs on the aniline partner were well-tolerated, whereas σ-withdrawing groups like fluoro or bromo resulted in varied yields in synthetic reactions. acs.org

In the development of inhibitors for the EWS-FLI1 protein, analogues of a lead compound showed that substitution with EDGs at the para-position of a phenyl ring was the most favorable for activity. nih.gov Specifically, a dimethylamino group (-N(CH3)2) produced the most active inhibitor. nih.gov In contrast, for a series of pyrido[2,3-d]pyrimidine analogs, compounds with EDGs at the meta- and/or para-positions were found to be less potent against the human enzyme compared to the unsubstituted version. nih.gov This demonstrates that the optimal electronic properties are highly specific to the target protein.

The table below illustrates the effects of different electronic groups on the aniline moiety in representative studies.

| Compound Series | Aniline Ring Substituent | Group Type | Observed Effect on Activity | Reference |

| EWS-FLI1 Inhibitors | p-Dimethylamino | Strong EDG | Most active inhibitor in the series. nih.gov | nih.gov |

| EWS-FLI1 Inhibitors | p-Methoxy | EDG | Increased activity compared to parent. nih.gov | nih.gov |

| Pyrido[2,3-d]pyrimidines | meta/para-EDGs | EDG | Less potent against human DHFR. nih.gov | nih.gov |

| Pyrido[2,3-d]pyrimidines | Electron-withdrawing | EWG | Slightly lower yields in synthesis. nih.gov | nih.gov |

Investigation of Conformational Flexibility and its Implications for Molecular Recognition

The three-dimensional shape of a molecule, or its conformation, is paramount for its ability to fit into a biological target's binding site. The N-benzyl-aniline scaffold possesses significant conformational flexibility, primarily due to rotation around the single bonds connecting the aniline nitrogen to the phenyl ring and to the benzyl group's methylene (B1212753) bridge.

Molecular dynamics (MD) simulations and conformational analysis are powerful tools to understand the accessible shapes of these molecules. uniurb.it Such studies can identify low-energy, preferred conformations and the putative "bioactive conformation"—the specific shape the molecule adopts when it binds to its target. uniurb.itacs.org For N-benzyltetrahydroquinoline derivatives, a related class of compounds, MD simulations were used to rationalize high binding affinity and stereoselectivity. uniurb.it

The aniline molecule itself is nonplanar, with the amino group situated out of the plane of the benzene (B151609) ring. Substituents on the ring can alter this geometry. The flexibility of the N-benzyl-aniline core allows it to adapt its shape to fit different receptor topographies. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding. Therefore, designing more rigid analogues that are "pre-organized" in the bioactive conformation is a common strategy to enhance binding affinity. uniurb.it

In the context of fentanyl derivatives, which feature an N-aryl-N-alkyl amine substructure, conformational analysis has been crucial in understanding SAR. nih.gov It was noted that N-benzyl derivatives were inactive, while N-phenethyl analogs retained reasonable activity, suggesting that the spatial arrangement and distance between the aromatic rings and the nitrogen atom are critical for molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Benzyl-Anilines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. journalmedicals.com For N-benzyl-anilines and related compounds, QSAR models can predict the activity of novel, unsynthesized analogues, thereby guiding medicinal chemistry efforts. nih.govmdpi.com

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, including:

Electronic Descriptors: Atomic charges, dipole moment, and energy of molecular orbitals (e.g., HOMO/LUMO).

Steric Descriptors: Molecular volume, surface area, and shape indices.

Lipophilic Descriptors: LogP (the logarithm of the partition coefficient), which measures hydrophobicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like multivariable linear regression, a mathematical equation is derived that links these descriptors to the observed biological activity (e.g., IC50 or Ki values). conicet.gov.arajsp.net For instance, a QSAR study on aldose reductase inhibitors derived from N-benzyl-4-methoxyaniline used molecular docking and binary QSAR to understand enzyme-inhibitor interactions. nih.gov Similarly, a study on anti-tuberculosis agents developed robust QSAR models (Topomer CoMFA and HQSAR) to explore the SAR of aryl fluorosulfate (B1228806) derivatives, leading to the design of new compounds with promising predicted activity. journalmedicals.com

A hypothetical QSAR equation for a series of N-benzyl-aniline derivatives might look like:

log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)

This equation would suggest that activity is positively correlated with lipophilicity and dipole moment but negatively correlated with molecular size. Such models provide valuable insights into the mechanisms of action and help prioritize the synthesis of the most promising new compounds. journalmedicals.comajsp.net

Preclinical Biological Research and Molecular Mechanism Studies of 4 Chloro N 2 Ethoxybenzyl Aniline

In Vitro Biological Activity Assessment (Excluding Human Clinical Trials)

Screening against Specific Protein Targets (e.g., Enzymes, Receptors)

No data available.

Cell-Based Assays for Modulation of Cellular Pathways (Preclinical Models)

No data available.

Antimicrobial and Antifungal Activity Evaluations

No data available.

Molecular Target Identification and Validation in Preclinical Models

Direct Binding Assays and Target Engagement Studies

No data available.

Enzyme Kinetics and Inhibitor Mechanism Investigations

No data available.

Proteomic and Metabolomic Approaches for Target Deconvolution

There is no published research available that has employed proteomic or metabolomic approaches to identify the molecular targets of 4-chloro-N-(2-ethoxybenzyl)aniline. Such studies would typically involve treating cells or organisms with the compound and subsequently analyzing changes in the proteome (the entire set of proteins) or the metabolome (the complete set of small-molecule metabolites) to infer potential binding partners and affected biochemical pathways. The absence of this data means that the molecular targets of this compound remain unknown.

Elucidation of Molecular Mechanism of Action in Preclinical Contexts

Investigation of Interactions with Key Biomolecules (e.g., Proteins, Nucleic Acids)

No experimental evidence from techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or various biophysical assays exists in the public domain to describe the direct interaction of this compound with specific proteins or nucleic acids. Consequently, there is no information on the binding affinity, kinetics, or the structural basis of any potential interactions.

Analysis of Downstream Cellular Signaling Pathway Modulation

Without knowledge of the primary molecular target(s), it is not possible to detail the downstream cellular signaling pathways that may be modulated by this compound. Research on related compounds suggests that substituted anilines can have diverse biological effects, but these cannot be directly extrapolated to the specific compound .

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Prediction of Binding Modes and Conformations within Target Active Sites

Molecular docking studies are contingent on having a known or hypothesized biological target. As no such target has been identified for this compound, there are no published docking simulations predicting its binding mode or preferred conformation within a protein's active site.

Computational Energetic Analysis of Molecular Recognition Processes

Similarly, computational energetic analyses, which are used to estimate the binding free energy and understand the forces driving ligand-target recognition, have not been performed for this compound due to the lack of an identified target.

Synthetic Modifications and Derivatization Strategies of 4 Chloro N 2 Ethoxybenzyl Aniline for Research Applications

Design and Synthesis of Novel Analogues with Targeted Pharmacophore Modifications

The rational design of novel analogues of 4-chloro-N-(2-ethoxybenzyl)aniline involves targeted modifications to its key pharmacophoric elements: the 4-chloroaniline (B138754) ring, the 2-ethoxybenzyl moiety, and the secondary amine linker. These modifications aim to systematically probe the chemical space around the core scaffold to optimize interactions with biological targets.

The N-benzylaniline scaffold is a recognized structural motif in medicinal chemistry. researchgate.net Pharmacophore modeling can be employed to guide the design of new derivatives. mdpi.comresearchgate.net A typical pharmacophore model for N-benzylaniline derivatives might include features like hydrophobic aromatic regions, a hydrogen bond donor (the secondary amine), and a hydrogen bond acceptor (the ethoxy group). mdpi.com

Synthetic strategies for creating analogues generally involve two primary routes:

Reductive Amination: This involves the condensation of 4-chloroaniline with 2-ethoxybenzaldehyde (B52182), followed by reduction of the resulting imine. This is a common method for preparing N-benzylaniline derivatives. nih.govgoogle.com

Nucleophilic Substitution: Reaction of 4-chloroaniline with 2-ethoxybenzyl halide, or conversely, 2-ethoxyaniline with a suitable 4-chlorophenyl-containing electrophile.

By using variations of these starting materials, a diverse library of analogues can be synthesized. For instance, altering the substitution on either aromatic ring can modulate electronic properties, lipophilicity, and steric bulk. A study on N-(indol-3-ylglyoxylyl)benzylamine derivatives showed that the nature and position of substituents on the benzylamine's phenyl ring significantly influenced binding affinity and efficacy at the benzodiazepine (B76468) receptor. nih.gov

Below is a table outlining potential modifications and their rationale:

| Modification Site | Proposed Modification | Rationale for Research Application | Potential Synthetic Route |

|---|---|---|---|

| 4-chloroaniline Ring | Replace Chlorine with F, Br, I, CF3, CN | Systematically probe the effect of halogen size and electron-withdrawing strength on biological activity. | Nucleophilic substitution or reductive amination using appropriately substituted anilines. |

| 4-chloroaniline Ring | Vary substituent position (e.g., 2-chloro or 3-chloro) | Investigate the importance of substituent position for target binding. | Utilize isomeric chloroanilines in reductive amination. |

| 2-ethoxybenzyl Ring | Replace Ethoxy with Methoxy (B1213986), Propoxy, Isopropoxy | Explore the impact of alkoxy chain length and steric bulk on activity and solubility. | Reductive amination using the corresponding substituted benzaldehydes. |

| 2-ethoxybenzyl Ring | Introduce substituents (e.g., F, Cl, Me) on the ring | Modulate lipophilicity and explore additional binding interactions. | Reductive amination using multi-substituted benzaldehydes. |

| Secondary Amine | N-methylation or N-acylation | Remove hydrogen bond donor capability to probe its importance; alter metabolic stability. | Alkylation or acylation of the parent compound. |

Scaffold Hopping and Isosteric Replacements for Enhanced Research Utility

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks by replacing a central core structure while aiming to retain or improve biological activity. nih.govrsc.org This approach can lead to compounds with significantly different physicochemical properties, improved metabolic stability, or novel intellectual property. rsc.orgresearchgate.net For this compound, both the chloroaniline and the ethoxybenzyl portions can serve as starting points for scaffold hopping.

Strategies for the 4-Chloroaniline Ring: The 4-chlorophenyl ring can be replaced by various bioisosteres. A common strategy is to replace an aromatic ring with a more electron-deficient system, such as a pyridine (B92270) ring, which can increase robustness towards oxidative metabolism. rsc.orgresearchgate.net

Strategies for the 2-Ethoxybenzyl Ring: The benzyl (B1604629) group can also be replaced. For example, research on N-benzyl-3,4,5-trimethoxyaniline led to the development of 5,6,7-trimethoxyflavan derivatives as potential anticancer agents, demonstrating a successful scaffold hop from a flexible N-benzylaniline to a more rigid flavan (B184786) structure. researchgate.netnih.gov

| Original Scaffold | Proposed Replacement | Rationale / Potential Benefit |

|---|---|---|

| 4-Chloroaniline | Pyridyl or Pyrimidinyl amine | Improve metabolic stability, enhance solubility, introduce new hydrogen bonding interactions. rsc.orgresearchgate.net |

| 4-Chloroaniline | Indole or Benzimidazole (B57391) | Introduce a bicyclic system to explore larger binding pockets and add hydrogen bond donor/acceptor features. |

| 2-Ethoxybenzyl | Naphthylmethyl | Increase lipophilicity and explore potential pi-stacking interactions. |

| 2-Ethoxybenzyl | Thiophenylmethyl or Furanylmethyl | Introduce different heteroaromatic systems to alter electronic properties and metabolic profile. |

| N-Benzylaniline Core | Flavan or Chromane | Introduce conformational rigidity to lock the molecule into a potentially more active conformation. nih.gov |

Strategies for Prodrug Design and Bioconjugation for Advanced Research Tools

Prodrug design involves the chemical modification of a biologically active compound to form a new entity that undergoes an in vivo transformation to release the parent drug. google.com This strategy can be used to improve properties such as solubility, permeability, or stability. nih.gov The secondary amine in this compound is a key handle for prodrug derivatization.

One common approach for secondary amines is the formation of a carbamate-linked prodrug. google.com These carbamates can be designed to be cleaved by ubiquitous enzymes like esterases, releasing the parent amine. google.com For instance, linking a solubilizing group, such as a phosphate (B84403) or an amino acid, via a cleavable linker can enhance aqueous solubility for research applications requiring administration in aqueous media. acs.org

Another advanced strategy involves creating prodrugs that are activated by a specific microenvironment, such as the high levels of reactive oxygen species (ROS) found in certain pathological conditions. dtu.dk Arylboronic esters, for example, can be cleaved by hydrogen peroxide to release a parent compound, offering a mechanism for targeted activation. dtu.dk

Bioconjugation involves linking the molecule to a larger biomolecule, such as a peptide, antibody, or polymer. This can be used to create highly targeted research tools. For example, conjugation to a fluorescent dye would enable the use of the compound as a probe in cellular imaging experiments to visualize its localization.

| Strategy | Modification Approach | Research Application |

|---|---|---|

| Prodrug for Enhanced Solubility | Attach a phosphate or amino acid promoiety to the secondary amine via a carbamate (B1207046) linker. acs.org | Improve solubility in aqueous buffers for in vitro assays. |

| Enzyme-cleavable Prodrug | Design an acyloxyalkyl carbamate derivative of the secondary amine. google.com | Create a tool for studying controlled release activated by cellular esterases. |

| Stimuli-responsive Prodrug | Incorporate a ROS-sensitive moiety like a boronic ester. dtu.dk | Develop a probe that is activated only in specific cellular oxidative states. |

| Bioconjugation | Attach a fluorescent tag (e.g., fluorescein) or a biotin (B1667282) tag to the molecule. | Create molecular probes for fluorescence microscopy or affinity purification experiments. |

Exploration of this compound as a Key Synthetic Intermediate for More Complex Molecules

Beyond its direct use as a research probe, the structure of this compound makes it a valuable synthetic intermediate for building more complex molecular architectures. Aniline (B41778) derivatives are frequently used as starting materials in the synthesis of heterocyclic compounds. rsc.orgnih.gov

The key reactive handles on the molecule are:

The 4-chloro substituent: This group is susceptible to nucleophilic aromatic substitution (SNAr) or can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the attachment of a wide range of substituents or the construction of new ring systems fused to the aniline core. For example, intramolecular cyclization reactions involving the chloro-position are a cornerstone of quinoline (B57606) synthesis. rsc.org

The secondary amine: This nucleophilic site can be acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles.

The aromatic rings: Both the chloroaniline and ethoxybenzyl rings can undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to achieve selectivity.

For example, one could envision using this compound as a precursor for tricyclic systems. A reaction sequence could involve acylation of the secondary amine with a suitable partner, followed by an intramolecular cyclization reaction utilizing the chloro-group to form a new fused ring, a strategy often employed in the synthesis of pharmacologically active compounds.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-chloroaniline |

| 2-ethoxybenzaldehyde |

| 2-ethoxyaniline |

| N-benzyl-3,4,5-trimethoxyaniline |

| 5,6,7-trimethoxyflavan |

| N-(indol-3-ylglyoxylyl)benzylamine |

Advanced Research Perspectives and Future Directions

Integration of Artificial Intelligence and Machine Learning in Rational Design and Virtual Screening

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govresearchgate.net These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design of new molecules with desired properties. nih.govscielo.br For N-substituted anilines like 4-chloro-N-(2-ethoxybenzyl)aniline, AI and ML can be employed in several ways:

Rational Drug Design: AI algorithms can predict the three-dimensional structure of target proteins, which is crucial for structure-based drug design. nih.govscielo.br This allows for the in silico design of aniline (B41778) derivatives that can bind to specific biological targets with high affinity and selectivity.

Virtual Screening: Machine learning models, such as deep learning and support vector machines, can rapidly screen large virtual libraries of compounds to identify potential hits. nih.govarxiv.org This process, known as virtual screening, can significantly reduce the time and cost associated with experimental screening. nih.govfrontiersin.org For instance, a hybrid approach combining Graph Convolutional Networks (GCNs) with Large Language Models (LLMs) has shown promise in enhancing virtual screening by integrating structural learning with chemical knowledge. arxiv.org

Predictive Modeling: AI can be used to build predictive models for various properties of N-substituted anilines, including their bioactivity, toxicity, and pharmacokinetic profiles. researchgate.net These models can help researchers prioritize which compounds to synthesize and test, making the drug discovery process more efficient. researchgate.net

The integration of AI and ML offers a powerful approach to navigate the vast chemical space of N-substituted anilines and identify promising candidates for further development.

Implementation of High-Throughput Screening Methodologies for Comprehensive Biological Evaluation (Preclinical)

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for their biological activity. yale.edu In the preclinical evaluation of N-substituted anilines, HTS plays a critical role in identifying lead compounds and understanding their mechanism of action. nih.govacs.org

Primary HTS typically involves single-point assays to generate initial data on a large number of compounds. yale.edu Hits from the primary screen are then subjected to more detailed dose-response studies to confirm their activity and determine their potency. yale.edu The successful application of HTS has been demonstrated in the discovery of novel inhibitors for various biological targets. mdpi.comnih.gov

The implementation of advanced HTS methodologies will be crucial for the comprehensive biological evaluation of this compound and its analogs. This will enable the screening of these compounds against a wide range of biological targets, potentially uncovering new therapeutic applications.

Development of Novel Analytical Techniques for Characterization of Complex N-Substituted Aniline Structures

The precise characterization of N-substituted anilines is essential for understanding their structure-activity relationships. While standard analytical techniques like NMR spectroscopy are routinely used, the complexity of some aniline derivatives necessitates the development of more advanced methods. nih.gov

Recent advancements in analytical chemistry offer new tools for the characterization of these compounds:

Advanced Chromatographic Techniques: Methods like in-tube solid-phase microextraction coupled with high-performance liquid chromatography (HPLC) provide highly sensitive analysis of substituted anilines in various matrices. nih.gov

Spectroscopic Methods: Vibrational spectroscopy, combined with theoretical calculations such as Density Functional Theory (DFT), can provide detailed insights into the molecular structure and vibrational modes of N-substituted anilines. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry is invaluable for confirming the molecular weight and elemental composition of newly synthesized compounds.

The development and application of these novel analytical techniques will be instrumental in elucidating the intricate structures of complex N-substituted anilines and correlating them with their biological functions.

Fostering Collaborative Research Initiatives Across Disciplines in Aniline Chemistry and Chemical Biology

The multifaceted nature of research on N-substituted anilines necessitates a collaborative approach that bridges the gap between chemistry and biology. scispace.comharvard.edu Fostering interdisciplinary research initiatives is key to unlocking the full potential of these compounds.

Such collaborations can bring together experts in:

Synthetic Chemistry: To design and synthesize novel aniline derivatives with tailored properties. nih.gov

Chemical Biology: To investigate the biological activities and mechanisms of action of these compounds. eu-openscreen.eunortheastern.edu

Computational Chemistry: To apply AI and ML for rational design and virtual screening. eie.gr

Analytical Chemistry: To develop and utilize advanced techniques for compound characterization. acs.orgthermofisher.com

Institutions and research centers that promote this type of interdisciplinary environment are crucial for driving innovation in the field. harvard.edunortheastern.edueie.gr By working together, researchers from diverse backgrounds can accelerate the translation of basic scientific discoveries into tangible applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.